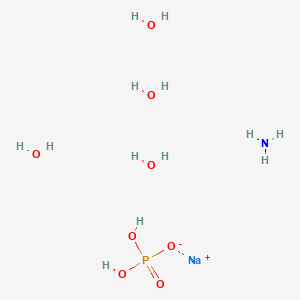
Sodium amine tetrahydrate dihydrogenphosphate ion
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium amine tetrahydrate dihydrogenphosphate ion is a complex chemical compound that combines the properties of sodium, amine, and phosphate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of sodium amine tetrahydrate dihydrogenphosphate ion typically involves the reaction of sodium dihydrogen phosphate with an amine in the presence of water. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the desired compound. For instance, the preparation might involve dissolving sodium dihydrogen phosphate in water, followed by the addition of the amine under stirring conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to control the reaction parameters precisely. The process might include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced techniques like chromatography can help in the purification process .
Análisis De Reacciones Químicas
Types of Reactions
Sodium amine tetrahydrate dihydrogenphosphate ion can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also be reduced using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases to control the pH of the reaction medium. The conditions often involve specific temperatures and solvent systems to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might lead to the formation of phosphate esters, while reduction could yield amine derivatives .
Aplicaciones Científicas De Investigación
Sodium amine tetrahydrate dihydrogenphosphate ion has several scientific research applications:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: The compound can act as a buffer in biological experiments, helping to maintain the pH of the solution.
Industry: The compound is used in the preparation of biological buffers and purification of antibodies
Mecanismo De Acción
The mechanism by which sodium amine tetrahydrate dihydrogenphosphate ion exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can influence various biochemical pathways by acting as a buffer or a reagent in enzymatic reactions. Its ability to maintain pH levels is crucial in many biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Sodium perborate: Used as an oxidizing agent in organic synthesis.
Sodium dihydrogen phosphate: Commonly used as a buffering agent in biological and chemical applications
Uniqueness
What sets sodium amine tetrahydrate dihydrogenphosphate ion apart from similar compounds is its unique combination of sodium, amine, and phosphate groups, which provides it with distinct chemical properties and a wide range of applications. Its ability to participate in various chemical reactions and its role as a buffer in biological systems make it a versatile compound .
Propiedades
Fórmula molecular |
H13NNaO8P |
|---|---|
Peso molecular |
209.07 g/mol |
Nombre IUPAC |
sodium;azane;dihydrogen phosphate;tetrahydrate |
InChI |
InChI=1S/H3N.Na.H3O4P.4H2O/c;;1-5(2,3)4;;;;/h1H3;;(H3,1,2,3,4);4*1H2/q;+1;;;;;/p-1 |
Clave InChI |
IQTQISLCLWJRPM-UHFFFAOYSA-M |
SMILES canónico |
N.O.O.O.O.OP(=O)(O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 4-[(4-fluorophenyl)sulfonyl]tetrahydro-2H-pyran-4-carboxylate, AldrichCPR](/img/structure/B12043156.png)

![2-[[2-[(2-Amino-4-methylpentanoyl)amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12043170.png)
![7-Hydroxy-5-oxo-N-(2-pyrimidinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043175.png)

![N-(2-bromo-4-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12043184.png)
![(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;hydrate](/img/structure/B12043189.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12043195.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12043201.png)

![2-(2,3-dichlorophenoxy)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide](/img/structure/B12043213.png)


